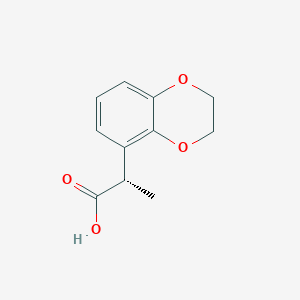

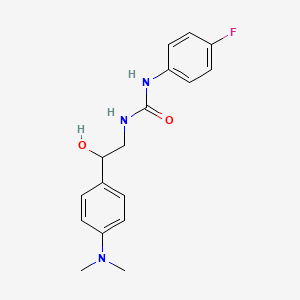

![molecular formula C8H11NO B2492888 (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine CAS No. 2418593-66-3](/img/structure/B2492888.png)

(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of compounds related to "(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine" involves intricate chemical pathways. For instance, Hr̆ebabecký et al. (2007) described the synthesis of analogues from bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, highlighting the complexity of obtaining such tricyclic structures (Hr̆ebabecký, Dračínský, & Holý, 2007).

Molecular Structure Analysis

The molecular structure of similar tricyclic compounds has been elucidated through methods like X-ray crystallography. For example, Yıldırım et al. (2005) studied the crystal structure of a related compound, revealing insights into the conformational dynamics and stereochemistry inherent to these molecules (Yıldırım et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of tricyclic amines involves various transformations, including cyclization reactions catalyzed by metals. For instance, Teng et al. (2010) demonstrated gold-catalyzed synthesis routes for related oxabicyclo compounds, showing the potential for complex cycloadditions and ring formations (Teng, Das, Huple, & Liu, 2010).

Applications De Recherche Scientifique

Structural and Chemical Analysis

- The compound has been analyzed for its structural properties, showing significant repulsion between axial N-atoms indicated by distortion of cyclohexane chairs and increased N⋅⋅⋅N distances. This analysis contributes to understanding the molecule's reactivity and potential applications (Weber et al., 2001).

Synthesis and Derivatives

- Research has been conducted on the synthesis of novel carbocyclic nucleosides and Pro-Tides derived from variants of this compound, showcasing its potential as a building block in creating nucleoside analogues (Hřebabecký et al., 2007).

Pharmaceutical Applications

- The compound has been utilized in the synthesis of conformationally constrained dipeptide surrogates with aromatic side-chains. This is significant for studying conformation-activity relationships of biologically active peptides (Cluzeau & Lubell, 2004).

Optical Activity and Catalysis

- Studies have shown that this compound can be used in the preparation of optically active α-amino[3]ferrocenophanes, which are important for chelate ligands in asymmetric catalysis (Liptau et al., 2003).

Novel Compounds and Chemical Reactions

- Research includes the synthesis of homoconduritols and homoaminoconduritols from this compound, expanding the range of available organic molecules for various applications (Kaya et al., 2016).

Enantioselective Synthesis

- The compound has been used in enantioselective synthesis processes, such as the creation of a (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid with a morphan motif, demonstrating its utility in stereochemically controlled syntheses (Garrido et al., 2013).

Propriétés

IUPAC Name |

(1R,2R,3R,5R,6S)-9-oxatricyclo[4.2.1.02,5]non-7-en-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-5-3-4-6-1-2-7(10-6)8(4)5/h1-2,4-8H,3,9H2/t4-,5+,6-,7+,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZMYNKJMCQAFU-BZCSJUTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C=CC(C2C1N)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]3C=C[C@H]([C@H]2[C@@H]1N)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

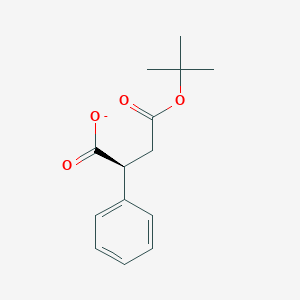

![4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B2492809.png)

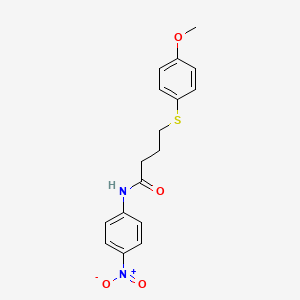

![N-[2-[Benzyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492812.png)

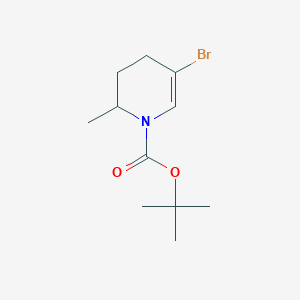

![(E)-N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2492813.png)

![1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492815.png)

![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492821.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492828.png)